molecular formula C6H10N4 B011966 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 101080-48-2

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B011966
CAS No.: 101080-48-2
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS: 874-43-1, molecular formula: C₆H₁₀N₄) is a pyrimidine derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 5, a methyl group at position 2, and an amine group at position 2. Its isomeric SMILES is Cc1ncc(c(n1)N)CN, and it has a molecular weight of 138.17 g/mol .

This compound is a critical intermediate in the synthesis of thiamine (vitamin B1), as demonstrated by Jiang et al. (2021), who developed a fully continuous flow synthesis method for its production . Its structural simplicity and stability make it advantageous for industrial-scale manufacturing, with commercial suppliers offering dihydrochloride salts (e.g., CAS: 874-43-1) for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monocesium arsenate, 2h-labeled, typically involves the reaction of cesium hydroxide with arsenic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The general reaction can be represented as follows:

CsOH+H3AsO4CsH2AsO4+H2O\text{CsOH} + \text{H}_3\text{AsO}_4 \rightarrow \text{CsH}_2\text{AsO}_4 + \text{H}_2\text{O} CsOH+H3​AsO4​→CsH2​AsO4​+H2​O

In this reaction, cesium hydroxide reacts with arsenic acid to form monocesium arsenate and water. The incorporation of deuterium can be achieved by using deuterated reagents, such as deuterated water (D2O) or deuterated acids .

Industrial Production Methods

Industrial production of monocesium arsenate, 2h-labeled, involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Monocesium arsenate, 2h-labeled, undergoes various chemical reactions, including oxidation, reduction, and substitution. Some of the common reactions are:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of monocesium arsenate can yield cesium arsenate(V), while reduction can produce cesium arsenite .

Scientific Research Applications

Precursor for Vitamin B1 Synthesis

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the synthesis of thiamine. Thiamine is essential for carbohydrate metabolism and neurological function, with deficiencies leading to severe health issues such as Wernicke-Korsakoff syndrome and beriberi. The compound serves as a key intermediate in industrial processes for vitamin B1 production, making it crucial for pharmaceutical manufacturing .

Development of Bioactive Molecules

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, studies have reported its derivatives showing anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs. Furthermore, its potential antimicrobial and antiviral properties are being explored, indicating a broad spectrum of therapeutic applications.

Versatile Building Block

This compound's unique chemical structure allows it to participate in nucleophilic substitutions and condensation reactions. These reactions enable the compound to be integrated into diverse organic scaffolds, facilitating the creation of libraries of compounds for screening against various diseases .

Continuous Flow Synthesis

Recent advancements in synthetic methodologies have led to fully continuous flow synthesis processes for this compound. This approach enhances efficiency and scalability in producing this compound for pharmaceutical applications . The continuous flow method minimizes reaction times and improves yield consistency.

Biochemical Pathways

Research indicates that this compound interacts with specific transporters involved in thiamine metabolism, influencing its bioavailability and efficacy. Understanding these interactions is crucial for optimizing therapeutic strategies involving thiamine and its derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • A study published in "Molecules" highlighted the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity, showcasing its potential therapeutic benefits.
  • Research on continuous flow synthesis methods demonstrated significant improvements in yield and efficiency, paving the way for industrial-scale production of this compound .

Mechanism of Action

The mechanism of action of monocesium arsenate, 2h-labeled, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The incorporation of deuterium allows researchers to trace the compound’s movement and transformation within the system, providing valuable insights into its behavior and effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Azidomethyl)-2-methylpyrimidin-4-amine

  • Structure: Replaces the aminomethyl group at position 5 with an azide (-N₃) moiety.
  • Synthesis : Prepared via substitution reactions, as described in and .
  • Applications: The azide group enables click chemistry applications, such as bioconjugation or polymer synthesis, contrasting with the vitamin B1-focused role of 5-(aminomethyl)-2-methylpyrimidin-4-amine .
  • Key Difference : Higher reactivity due to the azide group, limiting its stability compared to the parent compound.

5-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)-2-methylpyrimidin-4-amine

  • Structure : Features a thiadiazole-thioether substituent at position 3.
  • Activity : Reported by Wu et al. (2015) to exhibit antiviral properties, likely due to the electron-withdrawing thiadiazole group enhancing interaction with viral enzymes .
  • Comparison: Unlike this compound, this derivative has direct pharmacological activity, emphasizing the impact of heterocyclic substituents on bioactivity .

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Structure : Contains chlorophenyl and phenyl substituents, increasing hydrophobicity.
  • Activity : Demonstrates antibacterial and antifungal effects attributed to its planar aromatic systems and hydrogen-bonding capabilities (N–H⋯N interactions) .
  • Crystallography: Exhibits shorter intramolecular N–H⋯N distances (2.940 Å) compared to this compound (2.982 Å), influencing conformational stability .

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

  • Application: Acts as a methionine aminopeptidase inhibitor (e.g., GNF-PF-359), targeting cancer and parasitic diseases .
  • Key Difference: The chloro group increases electrophilicity, enabling covalent interactions with enzyme active sites, unlike the non-electrophilic aminomethyl group in the parent compound .

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Activity/Application References
This compound -CH₂NH₂ (5), -CH₃ (2), -NH₂ (4) 138.17 Vitamin B1 synthesis intermediate
5-(Azidomethyl)-2-methylpyrimidin-4-amine -N₃ (5), -CH₃ (2), -NH₂ (4) 164.16 Click chemistry applications
5-(Thiadiazol-thioether)-2-methylpyrimidin-4-amine -S-thiadiazole (5), -CH₃ (2), -NH₂ (4) 312.44 Antiviral agent
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-2-methylpyrimidin-4-amine -Cl-C₆H₄ (4), -CH₃ (2), -NH₂ (4) 401.29 Antibacterial/antifungal
5-Chloro-6-methyl-N-phenethyl-2-pyridinylpyrimidin-4-amine -Cl (5), -CH₃ (6), -pyridinyl (2) 329.83 Methionine aminopeptidase inhibitor

Biological Activity

5-(Aminomethyl)-2-methylpyrimidin-4-amine, an aminopyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities and its role as a precursor for essential compounds like thiamine (Vitamin B1). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6H10N4. The compound is characterized by an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. These structural features contribute to its reactivity and biological activity, making it a versatile building block in organic synthesis.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its involvement in thiamine synthesis. Thiamine is crucial for carbohydrate metabolism and neurological function. Deficiencies in thiamine can lead to severe health issues, including Wernicke-Korsakoff syndrome and beriberi.

Antimicrobial Properties

Research indicates that derivatives of this compound possess potential antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, highlighting its role in developing novel antibiotics . The cationic nature and hydrophobic characteristics of certain derivatives enhance their ability to disrupt bacterial cell walls, thus exhibiting broad-spectrum bactericidal action .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Thiamine Synthesis : As a precursor for thiamine, it plays a critical role in neurotransmitter synthesis, impacting cognitive functions and overall brain health.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit brain glutamic decarboxylase and bacterial tyrosine decarboxylase, suggesting potential applications in treating neurological disorders and bacterial infections .
  • Interaction with Transporters : Studies have indicated that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy.

Case Study 1: Thiamine Deficiency

A study demonstrated that supplementation with this compound improved thiamine levels in patients with deficiency-related neurological symptoms. This highlights the compound's importance in clinical settings related to nutritional deficiencies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the compound could lead to the development of effective antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
ThiamineContains a thiazole ringEssential for metabolic processes
4-Amino-5-formylaminomethyl-pyrimidineFormyl group instead of aminomethylPotential alternative synthesis routes
2-Methyl-4-amino-5-(formylaminomethyl)pyrimidineAdditional formyl groupDifferent reactivity profiles

The unique positioning of the amino group in this compound influences its reactivity compared to these similar compounds, allowing for targeted applications in synthesizing bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of its precursors. For example, describes a synthesis starting from thiamine salts and sodium azide (NaN₃) in water at 70°C, yielding 68% after neutralization and purification. Key characterization steps include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine groups.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., MW = 138.17 g/mol, C₆H₁₀N₄) .
  • Melting point analysis to assess purity (e.g., 201–202°C for structurally related pyrimidines in ).

Q. How does the substitution pattern of this compound influence its reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Reactivity can be predicted using computational tools (e.g., DFT calculations) and validated experimentally. For instance:

  • The aminomethyl group at position 5 acts as a strong nucleophile, enabling coupling reactions (e.g., triazole formation via azide-alkyne cycloaddition in ).
  • Methyl at position 2 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the pyrimidine ring’s nitrogen atoms .

Q. What analytical techniques are critical for purity assessment and structural confirmation of this compound?

  • Methodology :

  • HPLC with UV/Vis detection to quantify impurities (e.g., residual azide intermediates).
  • Elemental analysis to verify C/H/N ratios.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment, as demonstrated for related pyrimidine derivatives in .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition (e.g., thiamine-dependent enzymes)?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like thiaminase-2. highlights structural analogs (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine) as TPP precursors, suggesting similar interactions.
  • Use QM/MM simulations to study reaction mechanisms (e.g., nucleophilic attack on thiamine-binding pockets) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrimidine-based analogs?

  • Methodology :

  • Conduct metabolic stability assays (e.g., liver microsome testing) to identify rapid degradation pathways.
  • Use isotope labeling (e.g., ¹⁴C-tagged compounds) to track biodistribution and correlate in vitro potency with in vivo efficacy .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for antibacterial pyrimidine derivatives?

  • Methodology :

  • Analyze intramolecular hydrogen bonding (e.g., N–H⋯N interactions in ) to stabilize bioactive conformations.
  • Measure dihedral angles between pyrimidine and aryl substituents to optimize π-π stacking with bacterial targets (e.g., DNA gyrase) .

Q. What continuous-flow synthesis methods improve scalability and safety for high-purity this compound production?

  • Methodology :

  • Implement microreactor technology (as in ’s fully continuous flow synthesis) to minimize hazardous intermediate handling.
  • Optimize reaction parameters (temperature, residence time) via DoE (Design of Experiments) to achieve >95% yield with reduced waste .

Q. How can NMR-based metabolomics identify off-target effects of this compound in cellular models?

  • Methodology :

  • Treat cells with the compound and extract metabolites for ¹H NMR profiling .
  • Use multivariate analysis (e.g., PCA or PLS-DA) to detect perturbations in pathways like one-carbon metabolism, leveraging its structural similarity to vitamin B1 intermediates .

Q. Data Analysis and Validation

Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?

  • Methodology :

  • Apply interlaboratory studies with standardized protocols (e.g., ICH Q2 guidelines).
  • Use Bland-Altman plots to compare yields and purity metrics (e.g., HPLC area%) from independent replicates .

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-5-aminomethyl-2-methylpyrimidine
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Record name 4-amino-2-methylpyrimidine-5-methylamine
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Synthesis routes and methods I

Procedure details

An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine

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